molecular formula C6H12ClF2N B1456785 3,3-Difluorocyclohexanamine hydrochloride CAS No. 921602-77-9

3,3-Difluorocyclohexanamine hydrochloride

Cat. No. B1456785
M. Wt: 171.61 g/mol
InChI Key: CYAZLMHIPJPQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluorocyclohexanamine hydrochloride (CAS: 921602-77-9) is a chemical compound with the molecular formula C6H12ClF2N . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 3,3-Difluorocyclohexanamine hydrochloride is 171.61 g/mol . The compound’s structure includes a cyclohexane ring with two fluorine atoms attached at the 3rd carbon position, and an amine group also attached to the cyclohexane ring .

Scientific Research Applications

Solvent Interactions in a Fluorous Reaction System

In a study by Gerig (2005), solvent interactions in a fluorous biphase reaction system were examined using 3-heptafluorobutyrylcamphor, a compound structurally related to 3,3-difluorocyclohexanamine hydrochloride. This research explored the behavior of solvents like chloroform and perfluoro(methylcyclohexane) in varying phases and temperatures, contributing to our understanding of solvent-solute interactions in fluorous biphase reactions (Gerig, 2005).

Characterization of Psychoactive Arylcyclohexylamines

In a 2013 study by De Paoli et al., the characterization of psychoactive arylcyclohexylamines, related in structure to 3,3-difluorocyclohexanamine hydrochloride, was conducted. This study provided analytical profiles of these compounds in various biological matrices, contributing to the field of forensic toxicology and drug analysis (De Paoli et al., 2013).

Analytical Characterization of PCP Analogues

Wallach et al. (2014) conducted a study on the synthesis and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and its analogues, which are structurally similar to 3,3-difluorocyclohexanamine hydrochloride. This research contributes to the understanding of the chemical properties and identification techniques for PCP analogues in neuropharmacological research (Wallach et al., 2014).

Distribution of Fluorinated Anesthetics in Model Membranes

Tang, Yan, and Xu (1997) studied the distribution of fluorinated anesthetics in model membranes. Although not directly involving 3,3-difluorocyclohexanamine hydrochloride, this research provides insight into how similar fluorinated compounds interact with biological membranes, which is valuable for understanding the behavior of 3,3-difluorocyclohexanamine hydrochloride at a cellular level (Tang, Yan, & Xu, 1997).

Synthesis of Fluorinated Ligands for NMDA Receptors

In 1998, Moe et al. described the synthesis of 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride, a novel ligand for the NMDA receptor. This study, involving compounds similar to 3,3-difluorocyclohexanamine hydrochloride, contributes to the development of new pharmacological tools for studying NMDA receptors (Moe et al., 1998).

Spectrofluorimetric Assessment in Pharmaceutical Analysis

Attia et al. (2011) explored the use of spectrofluorimetric methods for the analysis of doxycycline hydrochloride in pharmaceutical tablets. Although not directly related to 3,3-difluorocyclohexanamine hydrochloride, this study shows the application of similar methodologies in pharmaceutical analysis, which could be applicable to 3,3-difluorocyclohexanamine hydrochloride (Attia et al., 2011).

Safety And Hazards

3,3-Difluorocyclohexanamine hydrochloride is intended for research and development use only and is not advised for medicinal or household use . Safety data sheets should be consulted for handling and storage guidelines .

Future Directions

The future directions of 3,3-Difluorocyclohexanamine hydrochloride are not specified in the available resources . As a research compound, its future applications would likely depend on the outcomes of ongoing and future studies.

properties

IUPAC Name

3,3-difluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-5(9)4-6;/h5H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAZLMHIPJPQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorocyclohexanamine hydrochloride

CAS RN

921602-77-9
Record name Cyclohexanamine, 3,3-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921602-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-difluorocyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Nagy, R Hilgraf, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
As a result of emerging biological data suggesting that within the c-Jun N-terminal kinase (JNK) family, JNK1 and not JNK2 or JNK3 may be primarily responsible for fibrosis pathology, …
Number of citations: 20 pubs.acs.org
KP Melnykov, PS Nosik, BB Kurpil… - Journal of Fluorine …, 2017 - Elsevier
An approach to the preparation of gem-difluorocyclopentane/hexane-derived carboxylic acids and amines is described. Whereas for 3,3-difluoro-substituted cycloalkanones, …
Number of citations: 16 www.sciencedirect.com

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